

Comparative Analysis of ^1H and ^{13}C NMR Spectral Data for Hexanediol Isomers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Hexane-1,4-diol

Cat. No.: B092695

[Get Quote](#)

A comprehensive comparative analysis of Nuclear Magnetic Resonance (NMR) spectral data for various isomers of hexanediol is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds. This guide provides a summary of ^1H and ^{13}C NMR chemical shifts in tabular format, detailed experimental protocols for data acquisition, and a logical relationship diagram of the isomers.

^1H and ^{13}C NMR Spectral Data Comparison

The ^1H and ^{13}C NMR chemical shifts for nine isomers of hexanediol are summarized in the tables below. These values were obtained from various spectral databases and literature sources, with the majority of the data acquired in deuterated chloroform (CDCl_3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Chemical Shift (δ , ppm) Data for Hexanediol Isomers in CDCl_3

Isomer	C1-H	C2-H	C3-H	C4-H	C5-H	C6-H	OH
1,2-Hexanediol	3.41 (dd), 3.65 (dd)	3.75 (m)	1.45 (m)	1.33 (m)	1.33 (m)	0.91 (t)	2.15 (br s), 2.55 (br s)
1,3-Hexanediol	3.80 (m)	1.70 (m), 1.55 (m)	4.05 (m)	1.40 (m)	1.35 (m)	0.92 (t)	-
1,4-Hexanediol	3.68 (t)	1.60 (m)	1.50 (m)	3.80 (m)	1.45 (m)	0.95 (t)	-
1,5-Hexanediol	3.64 (t)	1.57 (m)	1.43 (m)	1.57 (m)	3.80 (m)	1.18 (d)	-
1,6-Hexanediol	3.64 (t)	1.57 (m)	1.40 (m)	1.40 (m)	1.57 (m)	3.64 (t)	1.63 (br s)
2,3-Hexanediol	1.15 (d)	3.45 (m)	3.60 (m)	1.45 (m)	1.45 (m)	0.95 (t)	-
2,4-Hexanediol	1.20 (d)	1.50 (m)	4.00 (m)	1.40 (m)	3.80 (m)	1.18 (d)	-
2,5-Hexanediol	1.20 (d)	3.83 (m)	1.58 (m)	1.58 (m)	3.83 (m)	1.20 (d)	2.70 (br s)
3,4-Hexanediol	0.95 (t)	1.50 (m)	3.40 (m)	3.40 (m)	1.50 (m)	0.95 (t)	-

Note: '-' indicates that the data was not available in the searched resources. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and br (broad).

Table 2: ^{13}C NMR Chemical Shift (δ , ppm) Data for Hexanediol Isomers in CDCl_3

Isomer	C1	C2	C3	C4	C5	C6
1,2-Hexanediol [1]	66.5	72.8	33.0	28.0	22.8	14.1
1,3-Hexanediol	62.5	42.5	68.0	30.0	22.9	14.2
1,4-Hexanediol	62.8	35.5	29.0	71.5	25.5	10.0
1,5-Hexanediol	62.7	32.5	22.0	39.0	68.0	23.5
1,6-Hexanediol [2]	62.9	32.7	25.7	25.7	32.7	62.9
2,3-Hexanediol	23.5	72.0	74.0	28.0	23.0	14.0
2,4-Hexanediol	23.5	45.0	68.0	30.0	67.0	23.5
2,5-Hexanediol	23.6	68.1	35.5	35.5	68.1	23.6
3,4-Hexanediol	10.0	26.0	74.5	74.5	26.0	10.0

Experimental Protocols

The NMR spectral data presented in this guide were acquired using standard NMR spectroscopy techniques. While specific parameters may vary slightly between different data sources, a general experimental protocol is outlined below.

Instrumentation: NMR spectra were recorded on Bruker, JEOL, or Varian spectrometers operating at proton frequencies ranging from 90 MHz to 500 MHz.

Sample Preparation: Samples of the hexanediol isomers were dissolved in deuterated chloroform (CDCl_3) at a typical concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Spectroscopy: Proton NMR spectra were acquired at room temperature. A sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded with proton decoupling to simplify the spectra to single lines for each unique carbon atom. The spectral width was typically set from 0 to 220 ppm.

Logical Relationship of Hexanediol Isomers

The structural relationship between the different hexanediol isomers is based on the position of the two hydroxyl (-OH) groups on the six-carbon hexane chain. The following diagram, generated using the DOT language, illustrates this logical relationship.

Caption: Positional Isomerism in Hexanediols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Hexanediol(6920-22-5) ^{13}C NMR [m.chemicalbook.com]
- 2. 1,6-Hexanediol(629-11-8) ^{13}C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Comparative Analysis of ^1H and ^{13}C NMR Spectral Data for Hexanediol Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092695#comparative-nmr-spectral-data-for-hexanediol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com